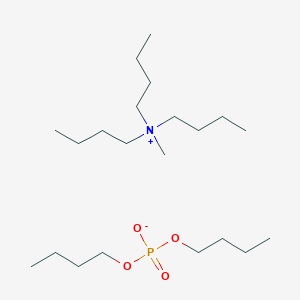

Tributylmethylammonium dibutyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutyl phosphate;tributyl(methyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.C8H19O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-13H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRIIKLOBAZQQE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Tributylmethylammonium Dibutyl Phosphate Within Ionic Liquid Research

Significance of Ionic Liquids in Contemporary Chemical Research

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. sigmaaldrich.comnih.gov Composed entirely of ions, they possess a unique combination of properties that has positioned them as a focal point of modern chemical research. nih.govnih.gov Unlike conventional volatile organic solvents, many ionic liquids exhibit negligible vapor pressure, high thermal and chemical stability, and non-flammability. nih.govresearchgate.net These characteristics make them attractive as "green" solvents, potentially reducing the environmental impact associated with solvent loss through evaporation. nih.gov

The true versatility of ionic liquids lies in their "designer" nature. The physical and chemical properties of an IL can be fine-tuned by carefully selecting and modifying its cation and anion. mdpi.com This tunability allows for the creation of task-specific materials for a vast array of applications. nih.gov Researchers have explored their use as solvents in organic synthesis and catalysis, electrolytes in batteries and solar cells, agents for CO2 capture, and media for the dissolution and processing of biomass like cellulose. sigmaaldrich.comnih.govresearchgate.netalliedacademies.org Their ability to dissolve a wide range of organic, inorganic, and polymeric materials further broadens their utility in separation processes and materials science. sigmaaldrich.comnih.gov

Overview of Phosphate-Based Anions in Research Contexts

Organophosphate anions are of particular interest in the field of tribology (the study of friction, wear, and lubrication). Phosphate-containing compounds have a well-established history as anti-wear and extreme-pressure additives in lubricants. It is theorized that they react with metal surfaces under high-pressure conditions to form a protective tribofilm, thus preventing direct metal-to-metal contact and reducing wear. researchgate.net Research into ionic liquids with organophosphate anions, such as dibutyl phosphate (B84403), builds on this principle. researchgate.netresearchgate.net Dibutyl phosphate itself is used as an extractant for certain metals and as a raw material for synthesizing other phosphorus-containing additives. researchgate.net The incorporation of such anions into an ionic liquid structure combines the inherent benefits of ILs (e.g., thermal stability) with the specific surface-active properties of the phosphate group. researchgate.net

Rationale for Investigating Tributylmethylammonium (B1194469) Dibutyl Phosphate in Specific Applications

The scientific interest in Tributylmethylammonium dibutyl phosphate stems from the promising combination of its constituent ions: the tributylmethylammonium cation and the dibutyl phosphate anion. The rationale for its investigation is built upon the known advantages of each component, suggesting its potential utility in specialized applications.

The tributylmethylammonium cation belongs to the quaternary ammonium (B1175870) class of cations. These cations are known for conferring high thermal and chemical stability to ionic liquids, in some cases superior to the more common imidazolium-based cations. researchgate.net This stability is crucial for applications that involve high temperatures or harsh chemical environments. Furthermore, quaternary ammonium salts have been successfully employed as phase-transfer catalysts and as effective extraction agents for metals and organic compounds. researchgate.netmdpi.com

The dibutyl phosphate anion provides the functional character, primarily for lubrication and extraction. A key study investigating various ammonium-phosphate ionic liquids demonstrated their promising anti-scuffing and anti-wear capabilities when used as lubricant additives. researchgate.net The research highlighted that the organophosphate anion plays a crucial role in forming a protective tribofilm on metal surfaces. researchgate.net Given that dibutyl phosphate is a known extractant for metals like uranium and thorium, its incorporation into an ionic liquid structure is also a logical step toward developing novel extraction systems. researchgate.net

Therefore, the investigation of this compound is rationalized by its potential to be a highly stable, functional ionic liquid. Its structure suggests a strong candidacy for applications as an advanced lubricant additive, where the cation provides thermal stability and the anion offers anti-wear properties. Likewise, it holds potential as a specialized extraction agent, combining the physical properties of an ionic liquid with the known chelating ability of the phosphate anion.

Data Tables

Table 1: Chemical Identification of this compound

This table provides basic identification data for the compound.

| Identifier | Value | Source |

| CAS Number | 922724-14-9 | sigmaaldrich.comlgcstandards.com |

| Molecular Formula | C21H48NO4P | sigmaaldrich.com |

| Molecular Weight | 409.58 g/mol | sigmaaldrich.com |

| Synonym | Methyltributylammonium dibutyl phosphate | sigmaaldrich.com |

Table 2: Physicochemical Properties of Related Ionic Liquids

Note: Specific experimental data for this compound is not widely available in published literature. This table presents data for structurally related quaternary ammonium and phosphate-based ionic liquids to provide context for the typical properties of this class of compounds.

| Compound | Cation | Anion | Property | Value |

| Tetrabutylammonium (B224687) bromide | Tetrabutylammonium | Bromide | Melting Point | 120 °C |

| Tetrabutylammonium bis(trifluoromethylsulfonyl)imide | Tetrabutylammonium | bis(trifluoromethylsulfonyl)imide | Melting Point | 93 °C |

| 1-Butyl-3-methylimidazolium dimethyl phosphate | 1-Butyl-3-methylimidazolium | Dimethyl phosphate | Thermal Decomposition Temp. | >350 °C |

| Tributyl(methyl)phosphonium dimethyl phosphate | Tributyl(methyl)phosphonium | Dimethyl phosphate | Dynamic Viscosity (at 40 °C) | 123 mPa·s |

Synthetic Methodologies for Tributylmethylammonium Dibutyl Phosphate and Analogues

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Phosphate (B84403) Ionic Liquids

The traditional approach to synthesizing quaternary ammonium phosphate ionic liquids like tributylmethylammonium (B1194469) dibutyl phosphate typically involves three key stages: the synthesis of the cationic tributylmethylammonium moiety, the synthesis of the anionic dibutyl phosphate moiety, and a final salt metathesis reaction to combine the two ions, followed by purification.

The tributylmethylammonium cation is a quaternary ammonium cation. Its synthesis is generally achieved through the quaternization of a tertiary amine, in this case, tributylamine, with a methylating agent. This is a type of SN2 reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent.

Common methylating agents for this reaction include methyl halides (e.g., methyl iodide, methyl bromide, or methyl chloride) and dimethyl sulfate. The reaction is typically carried out in a suitable solvent under controlled temperature conditions. For instance, the synthesis of a similar compound, tributylmethylammonium methyl sulfate, involves the slow, dropwise addition of a solution of tributylamine in anhydrous toluene to a solution of dimethyl sulfate in the same solvent, while maintaining cooling in an ice bath under a nitrogen atmosphere.

The general reaction can be represented as:

(CH₃CH₂CH₂CH₂)₃N + CH₃X → [(CH₃CH₂CH₂CH₂)₃NCH₃]⁺X⁻

Where X can be I, Br, Cl, or SO₄CH₃.

The choice of methylating agent and reaction conditions can influence the reaction rate and yield. While methyl halides are effective, the use of less toxic and more environmentally benign methylating agents is gaining traction.

Dibutyl phosphate can be synthesized through several routes. One common laboratory and industrial method involves the reaction of an alcohol (n-butanol) with a phosphorus-containing acid or its derivative.

A documented method for the synthesis of dibutyl phosphate involves the reaction of phosphorous acid with n-butanol. scientific.netresearchgate.net In this process, the reaction conditions, such as the molar ratio of reactants, temperature, and reaction time, are crucial for optimizing the yield. A study on this synthesis found that optimal conditions included a reaction temperature of 125-135°C and a mole ratio of n-butanol to phosphorous acid of 3.6. researchgate.net The reaction, conducted for 3 hours without a catalyst, yielded 68% dibutyl phosphate. researchgate.net

Another synthetic route involves the reaction of butanol with phosphorus oxychloride. google.com This method is followed by a series of work-up steps including hydrolysis, acid and alkali washing, and purification to obtain the final dibutyl phosphate product. google.com

Dibutyl phosphate can also be prepared from the hydrolysis of tributyl phosphate. This process, however, may lead to a mixture of mono- and dibutyl phosphates, requiring further purification.

Once the tributylmethylammonium cation (typically as a halide or sulfate salt) and the dibutyl phosphate anion (often as a sodium or potassium salt) are prepared, they are combined through a salt metathesis or ion exchange reaction. researchgate.net In this reaction, the ions of the two starting salts exchange to form the desired ionic liquid and a salt byproduct.

[(CH₃CH₂CH₂CH₂)₃NCH₃]⁺X⁻ + M⁺[ (CH₃CH₂CH₂CH₂O)₂PO₂]⁻ → [(CH₃CH₂CH₂CH₂)₃NCH₃]⁺[ (CH₃CH₂CH₂CH₂O)₂PO₂]⁻ + MX

Where X is a halide or another anion, and M is an alkali metal cation.

The success of the metathesis reaction often depends on the solubility difference between the desired ionic liquid and the salt byproduct. For instance, if the byproduct (MX) is insoluble in the reaction solvent, it will precipitate out, driving the reaction to completion.

Post-synthetic purification is a critical step to remove impurities such as unreacted starting materials, byproduct salts (e.g., sodium chloride), and residual solvents. The purity of the ionic liquid is crucial as even small amounts of impurities can significantly alter its physicochemical properties. Common purification methods for ionic liquids include:

Extraction: Liquid-liquid extraction can be used to remove impurities. For example, if the ionic liquid is hydrophobic, it can be washed with water to remove water-soluble salts. google.com

Adsorption: The use of solid adsorbents like activated charcoal, silica gel, or alumina can effectively remove colored impurities and other organic residues. researchgate.net

Distillation/Evaporation: Due to the negligible vapor pressure of most ionic liquids, volatile impurities and solvents can be removed by heating under vacuum. nih.gov A method of sweeping with nitrogen has also been shown to be effective in removing volatile impurities under mild conditions. acs.org

Membrane Separation: Techniques like nanofiltration and reverse osmosis are emerging as energy-efficient methods for purifying ionic liquids. rsc.org

The choice of purification method depends on the nature of the ionic liquid and the impurities present.

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

Research in the field of ionic liquids is continuously exploring novel and more efficient synthetic routes. For quaternary ammonium phosphate ionic liquids, this includes the development of one-pot syntheses, the use of alternative, greener starting materials, and the application of enabling technologies like microwave irradiation.

While specific novel routes for tributylmethylammonium dibutyl phosphate are not extensively documented, general trends in ionic liquid synthesis can be applied. For example, the use of dimethyl carbonate as a green methylating agent is a promising alternative to traditional methyl halides and dimethyl sulfate. google.com Dimethyl carbonate is less toxic and produces benign byproducts.

The development of "task-specific ionic liquids" (TSILs) involves incorporating functional groups into either the cation or the anion to impart specific properties. For this compound analogues, this could involve modifying the alkyl chains on the ammonium cation or the butyl groups on the phosphate anion to tune properties like viscosity, hydrophobicity, and thermal stability.

The following table summarizes some potential synthetic modifications and their expected impact on the properties of the resulting ionic liquid:

| Modification | Expected Impact on Properties |

| Increasing alkyl chain length on the cation | Increased hydrophobicity, lower melting point, increased viscosity |

| Introducing functional groups (e.g., hydroxyl, ether) on the cation | Altered polarity and hydrogen bonding capability, potential for task-specific applications |

| Branching of alkyl chains on the cation or anion | Lower melting point, potentially lower viscosity compared to linear isomers |

| Replacing the dibutyl phosphate anion with other phosphate anions | Tunable properties such as thermal stability and miscibility with other solvents |

Green Chemistry Principles in Synthesis Design and Optimization

The application of green chemistry principles to the synthesis of ionic liquids is a major focus of current research, aiming to make these "green solvents" truly sustainable. mudring.orgpharmacyjournal.inchemijournal.com Key principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Metathesis reactions can have high atom economy if the byproduct is also useful.

Use of Less Hazardous Chemical Syntheses: Employing non-toxic or less toxic reagents and solvents. For example, replacing hazardous methylating agents with dimethyl carbonate. google.com

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents. In some cases, the synthesis can be performed solvent-free.

Design for Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the cation or anion. For instance, butanol can be derived from biomass.

The following table outlines how green chemistry principles can be applied to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | Utilizing addition reactions like quaternization which have 100% theoretical atom economy. |

| Less Hazardous Chemical Synthesis | Substituting traditional methylating agents with greener alternatives like dimethyl carbonate. |

| Designing Safer Chemicals | Designing ionic liquids with lower toxicity and higher biodegradability. |

| Safer Solvents and Auxiliaries | Performing reactions in solvent-free conditions or using water as a solvent. |

| Design for Energy Efficiency | Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Sourcing butanol from fermentation of biomass. |

Preparation of Isotopically Labeled Derivatives for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying molecular dynamics, and in various analytical applications. The preparation of isotopically labeled this compound would involve the incorporation of stable isotopes such as ²H (deuterium), ¹³C, ¹⁵N, or ¹⁸O into either the cation or the anion.

Labeling the Cation:

¹⁵N-labeling: The tributylmethylammonium cation could be labeled with ¹⁵N by starting the synthesis with ¹⁵N-labeled ammonia and subsequently alkylating it to tributylamine, followed by quaternization.

¹³C or ²H-labeling: The methyl group could be labeled by using ¹³C- or ²H-labeled methylating agents (e.g., ¹³CH₃I or CD₃I). The butyl chains could be labeled by using appropriately labeled butanol in the synthesis of tributylamine. A kinetic isotope effect study on the degradation of a d₉-analogue of an anilinium salt has been conducted to gain insight into the degradation mechanism. nih.gov

Labeling the Anion:

¹⁸O-labeling: The dibutyl phosphate anion can be labeled with ¹⁸O by using H₂¹⁸O during the hydrolysis of a suitable phosphorus precursor. A family of ¹⁸O-phosphoramidites has been developed for the synthesis of ¹⁸O-labeled phosphates. nih.gov

¹³C or ²H-labeling: The butyl groups can be labeled by using ¹³C- or ²H-labeled n-butanol in the synthesis of dibutyl phosphate.

The synthesis of these labeled compounds would follow the general synthetic pathways described above, with the substitution of a standard reagent with its isotopically labeled counterpart. The purification of the final labeled ionic liquid would need to be carefully controlled to avoid isotopic dilution.

Advanced Characterization Techniques for Research Purposes

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of tributylmethylammonium (B1194469) dibutyl phosphate (B84403), offering insights into the atomic-level arrangement and bonding within both the tributylmethylammonium cation and the dibutyl phosphate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Component Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about the cation and anion of tributylmethylammonium dibutyl phosphate. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, researchers can confirm the molecular structure and probe the local chemical environment of each ion.

For the tributylmethylammonium cation , ¹H and ¹³C NMR are routinely employed. The ¹H NMR spectrum provides information on the different types of protons present, while the ¹³C NMR spectrum reveals the carbon framework. chemicalbook.com The chemical shifts are influenced by the electron density around the nuclei and the proximity of other atoms.

¹H NMR: The spectrum of the tributylmethylammonium cation is expected to show distinct signals for the methyl protons and the three butyl chains. The protons of the methylene (B1212753) groups in the butyl chains will exhibit characteristic multiplets due to spin-spin coupling.

¹³C NMR: The carbon spectrum will display separate resonances for the methyl carbon, the N-CH₂ carbons of the butyl groups, and the subsequent methylene and methyl carbons of the butyl chains. chemicalbook.com

¹⁴N NMR: While less common, ¹⁴N NMR can provide direct information about the nitrogen environment in the quaternary ammonium (B1175870) cation, although the signals are often broad due to the quadrupolar nature of the nitrogen nucleus.

For the dibutyl phosphate anion , ³¹P and ¹H NMR are particularly informative.

³¹P NMR: This technique is highly sensitive to the electronic environment of the phosphorus atom. The chemical shift of the phosphorus nucleus in the dibutyl phosphate anion provides valuable information about its bonding and interactions with the surrounding medium. researchgate.netcdnsciencepub.com Studies have shown that the ³¹P chemical shift can be used to investigate intermolecular interactions and acid-base equilibria in solutions containing dibutyl phosphate. researchgate.netcdnsciencepub.com

¹H NMR: Similar to the cation, the ¹H NMR of the dibutyl phosphate anion will show signals corresponding to the protons of the two butyl chains. chemicalbook.com

The following interactive table summarizes typical NMR data for the constituent ions of this compound, based on reported values for closely related structures.

| Ion | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| Tributylmethylammonium | ¹H | ~3.1 | s | N-CH₃ |

| ¹H | ~3.3 | t | N-CH₂- | |

| ¹H | ~1.6 | m | -CH₂-CH₂-CH₂-CH₃ | |

| ¹H | ~1.3 | m | -CH₂-CH₂-CH₂-CH₃ | |

| ¹H | ~0.9 | t | -CH₂-CH₂-CH₂-CH₃ | |

| ¹³C | ~52 | N-CH₃ | ||

| ¹³C | ~58 | N-CH₂- | ||

| ¹³C | ~24 | -CH₂-CH₂-CH₂-CH₃ | ||

| ¹³C | ~20 | -CH₂-CH₂-CH₂-CH₃ | ||

| ¹³C | ~13 | -CH₂-CH₂-CH₂-CH₃ | ||

| Dibutyl phosphate | ¹H | ~3.8 | q | P-O-CH₂- |

| ¹H | ~1.6 | m | -CH₂-CH₂-CH₂-CH₃ | |

| ¹H | ~1.4 | m | -CH₂-CH₂-CH₂-CH₃ | |

| ¹H | ~0.9 | t | -CH₂-CH₂-CH₂-CH₃ | |

| ³¹P | Solvent Dependent | s | (BuO)₂PO₂⁻ |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical analytical technique for confirming the molecular weight of the constituent ions of this compound and assessing the purity of the compound. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for ionic liquids, as it allows for the transfer of the intact cation and anion from solution to the gas phase for mass analysis.

For the tributylmethylammonium cation , ESI-MS in the positive ion mode will show a prominent peak corresponding to its molecular ion [M]⁺. massbank.euresearchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure of the cation. asianpubs.org Common fragmentation pathways for tetraalkylammonium cations involve the loss of neutral alkyl groups. asianpubs.org

For the dibutyl phosphate anion , ESI-MS in the negative ion mode will detect the molecular ion [M]⁻. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition of the anion.

The following table presents the expected mass-to-charge ratios (m/z) for the primary ions of this compound.

| Ion | Formula | Calculated m/z | Ion Mode |

| Tributylmethylammonium | [C₁₃H₃₀N]⁺ | 200.2373 | Positive |

| Dibutyl phosphate | [C₈H₁₈O₄P]⁻ | 209.0948 | Negative |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound. These techniques are complementary and probe the vibrational modes of the molecules.

For the tributylmethylammonium cation , the spectra are dominated by the vibrations of the C-H and C-N bonds within the alkyl chains.

For the dibutyl phosphate anion , the P-O and P=O stretching and bending vibrations are of particular interest. aip.orgresearchgate.netcas.cz The positions and intensities of these bands are sensitive to the local environment, including ion pairing and hydrogen bonding. nih.gov Vibrational sum frequency generation (vSFG) spectroscopy has been used to study the interfacial behavior of dibutyl phosphate, revealing how interactions with different cations affect the orientation and conformation of the molecule at interfaces. aip.orgresearchgate.net

The table below lists characteristic vibrational frequencies for the dibutyl phosphate anion.

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| C-H symmetric stretch (CH₂) | ~2855 | vSFG |

| C-H symmetric stretch (CH₃) | ~2885 | vSFG |

| P=O asymmetric stretch | ~1200 - 1250 | IR/Raman |

| P-O-C symmetric stretch | ~1030 - 1050 | IR/Raman |

| P-O symmetric stretch | ~950 - 980 | IR/Raman |

Electrochemical Characterization Protocols

Electrochemical methods are employed to investigate the redox behavior and electron transfer properties of this compound. These studies are essential for applications in electrochemistry, such as electrolytes in batteries and capacitors.

Voltammetric Techniques for Redox Behavior Analysis

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical stability window and redox processes of ionic liquids. researchgate.net By scanning the potential between two limits and measuring the resulting current, the oxidation and reduction potentials of the constituent ions can be determined.

The electrochemical stability window of this compound is defined by the potentials at which the cation is reduced and the anion is oxidized. Quaternary ammonium cations are generally known to be electrochemically stable, with their reduction occurring at very negative potentials. nih.govacs.org The reduction process typically involves the cleavage of a carbon-nitrogen bond. nih.gov The oxidation of the dibutyl phosphate anion is expected to occur at the phosphate group at positive potentials. The exact potentials will depend on the electrode material and the presence of impurities.

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are more sensitive techniques that can be used for the quantitative analysis of electroactive species or to resolve closely spaced redox peaks. nih.gov These techniques have been applied to the study of organophosphate pesticides, which share structural similarities with the dibutyl phosphate anion. rsc.orgnih.gov

Spectroelectrochemical Investigations of Electron Transfer Processes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the changes in the electronic structure of a molecule as it undergoes electron transfer. This is achieved by performing spectroscopy (e.g., UV-Vis, IR, or Raman) on an electrode surface while the potential is being controlled.

For this compound, spectroelectrochemical experiments could be designed to monitor the changes in the vibrational or electronic spectra of the cation and anion as they are reduced or oxidized, respectively. For instance, in-situ FTIR or Raman spectroscopy could be used to observe changes in the vibrational modes of the dibutyl phosphate anion upon oxidation, providing insights into the structural changes that accompany electron transfer. Similarly, changes in the vibrational modes of the tributylmethylammonium cation could be monitored during its reduction at negative potentials. These investigations provide a deeper understanding of the reaction mechanisms and the nature of the intermediates formed during electrochemical processes.

Chromatographic Methods for Purity Assessment and Component Separation

The purity of ionic liquids such as this compound is crucial for their application in research and industry, as impurities can significantly alter their physicochemical properties. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the assessment of the purity of non-volatile compounds like ionic liquids. googleapis.comgoogle.com While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, general principles of ion-pair chromatography or reversed-phase chromatography are often employed for similar compounds.

For the separation and quantification of the tributylmethylammonium cation and the dibutyl phosphate anion, as well as potential impurities, a combination of chromatographic techniques may be utilized. A typical HPLC setup would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The detection is often carried out using a UV detector if the ions have a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

In a research setting, the development of a specific HPLC method would involve the systematic optimization of several parameters to achieve the desired separation.

Table 1: Key Parameters for HPLC Method Development

| Parameter | Typical Range/Options | Purpose |

| Stationary Phase | C18, C8, Phenyl-Hexyl | To provide a non-polar surface for interaction with the analyte. |

| Mobile Phase | Acetonitrile/Water, Methanol/Water | To elute the analyte from the column. |

| Buffer | Phosphate, Acetate | To control the pH of the mobile phase and the ionization state of the analyte. |

| Flow Rate | 0.5 - 2.0 mL/min | To control the retention time and resolution. |

| Column Temperature | 25 - 40 °C | To improve peak shape and reproducibility. |

| Detector | UV, ELSD, CAD, Mass Spectrometry (MS) | To detect and quantify the analyte. |

A purity of ≥97.0% is often cited for commercially available this compound, which is typically determined by titration (T). sigmaaldrich.comsigmaaldrich.com

Crystallographic Analysis of Solid-State Structures (if applicable)

As this compound is a solid at room temperature, X-ray crystallography could be employed to determine its precise three-dimensional atomic structure in the solid state. sigmaaldrich.comsigmaaldrich.com This technique provides detailed information about bond lengths, bond angles, and the packing of ions in the crystal lattice. Such data is invaluable for understanding the intermolecular interactions that govern the physical properties of the material.

While specific crystallographic data for this compound is not readily found in the public domain, the general procedure for obtaining such data involves growing a single crystal of the compound, which can be a challenging step for ionic liquids due to their tendency to form glasses or polycrystalline solids. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then collected and analyzed to solve the crystal structure.

The resulting structural information would reveal the conformation of the tributylmethylammonium cation and the dibutyl phosphate anion, as well as the nature of the electrostatic and van der Waals interactions between them. This understanding is fundamental for computational modeling and for designing new ionic liquids with tailored properties.

Thermal Analysis Techniques for Understanding Stability under Reaction Conditions

Thermal analysis techniques are essential for determining the thermal stability of ionic liquids, which is a critical parameter for their use as solvents or catalysts in chemical reactions that are often conducted at elevated temperatures. The primary techniques used for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). google.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal the onset temperature of decomposition, which is a key indicator of its thermal stability. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For this compound, DSC would provide its melting point and information about its behavior upon cooling, such as whether it recrystallizes or forms a glass.

Table 2: Hypothetical Thermal Analysis Data for this compound

| Analysis Technique | Parameter | Hypothetical Value | Significance |

| TGA | Onset of Decomposition | > 200 °C | Indicates the upper-temperature limit for the use of the ionic liquid. |

| DSC | Melting Point (Tm) | Varies | Defines the transition from a solid to a liquid state. |

| DSC | Glass Transition (Tg) | Varies | Indicates the transition to a glassy state upon cooling if crystallization does not occur. |

While specific TGA and DSC data for this compound are not widely published, related studies on other ionic liquids suggest that the thermal stability is highly dependent on the nature of both the cation and the anion. google.com The decomposition of quaternary ammonium-based ionic liquids often proceeds via a Hofmann elimination or nucleophilic substitution pathway.

Catalytic Applications and Mechanistic Investigations

Fundamental Principles of Ionic Liquid-Mediated Catalysis

Ionic liquids (ILs), such as tributylmethylammonium (B1194469) dibutyl phosphate (B84403), are salts with low melting points that exist as liquids at or near room temperature. Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive candidates for various catalytic applications. In catalysis, ILs can act as the catalyst itself, a co-catalyst, or as the reaction medium. Their ability to dissolve a wide range of organic, inorganic, and organometallic compounds allows for the creation of unique reaction environments that can enhance catalytic activity and selectivity. The charged nature of ionic liquids can stabilize catalytic species and transition states, leading to accelerated reaction rates. Furthermore, the biphasic systems that can be formed with ionic liquids and other solvents can simplify product separation and catalyst recycling.

Role as a Phosphate Condensation Reaction Catalyst

Tributylmethylammonium dibutyl phosphate has been identified as an effective phosphate condensation reaction catalyst, particularly in the context of silicone chemistry. It serves as a viable alternative to traditional metal-based catalysts.

This compound is utilized as a condensation reaction catalyst in compositions that cure to form gums, gels, or rubbers. google.com These formulations can include polydimethylsiloxane (B3030410) and MQ silicone resins. MQ silicone resins, which are prepared through methods like the cohydrolysis of corresponding silanes, are integral components in many silicone-based products. google.com The inclusion of a phosphate condensation reaction catalyst like this compound facilitates the curing process of these silicone compositions. google.com

A significant advantage of using this compound is its ability to replace conventional tin catalysts in condensation curable compositions. google.com Tin compounds, such as dibutyltin (B87310) dilaurate, have long been the standard catalysts for the condensation cure of many polyorganosiloxane compositions, including adhesives and sealants. google.comspecialchem.commarianinc.com However, due to growing concerns over the toxicity of organotin compounds, there is a drive to find safer alternatives. google.com Compositions utilizing this compound as the catalyst can be formulated to be free of tin and titanium catalysts, offering a more environmentally benign option. google.com While direct quantitative comparisons of catalytic efficiency in the scientific literature are limited, a patent for its use suggests it is an effective replacement for conventional systems. google.com

The precise mechanistic details of condensation pathways catalyzed by this compound are not extensively detailed in publicly available research. However, it is understood to function as a phosphate condensation reaction catalyst. google.com In silicone chemistry, condensation curing generally involves the reaction of hydroxyl-terminated polymers with a crosslinking agent, a reaction accelerated by a catalyst. The catalyst facilitates the hydrolysis and subsequent condensation reactions that lead to the formation of a crosslinked polymer network.

Contributions to Photoredox Catalysis and Photoinduced Organic Transformations

In addition to its role in condensation reactions, this compound has demonstrated significant utility in the field of photoredox catalysis, particularly in facilitating visible-light-mediated organic transformations.

This compound has been shown to play a crucial role in the visible light-mediated De Mayo reaction, which is a [2+2] cycloaddition of a β-diketone enol with an alkene to form a 1,5-diketone after a retro-aldol reaction. google.com In a study reinventing this reaction, the use of this compound as a base was found to be optimal for shifting the keto-enol equilibrium towards the enol form, which is necessary for the photocycloaddition step to proceed efficiently. google.com

The optimization of the reaction conditions for the visible light-mediated De Mayo photocycloaddition revealed that the presence of this compound significantly improved the yield of the desired 1,5-diketone product. google.com The optimized conditions involved using 25 mol% of this compound, which resulted in a 79% isolated yield of the product. google.com This demonstrates the compound's effectiveness in facilitating this photoinduced organic transformation under mild conditions, utilizing blue LED irradiation at room temperature. google.com

| Parameter | Condition | Yield (%) |

| Base | This compound | 79 |

| Base | Other bases | <79 |

| Catalyst Loading | 2 mol% | 79 |

| Reactant Ratio (alkene:diketone) | 5:1 | 79 |

| Solvent | Ethanol | 79 |

| Light Source | Blue LED | 79 |

| Temperature | 25 °C | 79 |

| Table based on data from the optimization of the visible light mediated De Mayo photocycloaddition. google.com |

Influence on Chemoselective Bond Activation via Photoinduced Electron Transfer (PCET) Processes

This compound has been identified as a key additive in photocatalytic reactions that proceed via a photoinduced electron transfer (PCET) mechanism. In these processes, the compound typically functions as a base to facilitate the deprotonation of a substrate radical cation, which is formed upon single-electron oxidation by an excited-state photocatalyst. This role is crucial for achieving chemoselectivity, particularly in the activation of specific C-H or N-H bonds.

In a visible-light-mediated De Mayo photocycloaddition, this compound was employed as a base. The optimization of reaction conditions demonstrated that the presence and concentration of this base were critical for achieving a high yield of the desired 1,5-diketone product. The best result, a 96% yield, was obtained when using 25 mol% of this compound in ethanol. This suggests that the dibutyl phosphate anion acts as a proton acceptor, facilitating a key step in the catalytic cycle.

The general mechanism for such base-assisted PCET processes involves the initial excitation of a photocatalyst by light, followed by a single electron transfer (SET) from the substrate to the excited photocatalyst. This generates a substrate radical cation. The presence of a suitable base, such as the dibutyl phosphate anion, is then crucial to deprotonate the radical cation. This deprotonation step is often what drives the reaction forward and prevents deleterious back electron transfer. The choice of base is critical; it must be strong enough to deprotonate the radical cation but not so strong as to interfere with the photocatalyst or other components of the reaction mixture.

While direct mechanistic studies specifically elucidating the detailed interactions of this compound in PCET are not extensively documented in the reviewed literature, its role can be inferred from its successful application in reactions known to proceed via this pathway. The tributylmethylammonium cation is largely considered a spectator ion, although it can influence the solubility and ionic strength of the reaction medium.

Table 1: Optimized Reaction Conditions for Visible-Light-Mediated De Mayo Photocycloaddition

| Parameter | Condition |

|---|---|

| Photocatalyst | [Ir(dF(CF3)ppy)2(bpy)]PF6 (2 mol%) |

| Base | This compound (25 mol%) |

| Solvent | Ethanol |

| Substrate 1 (3a) | 0.1 mmol |

| Substrate 2 (2a) | 0.5 mmol |

| Atmosphere | Nitrogen |

| Light Source | Blue LED |

| Temperature | 25 °C |

| Yield | 96% |

Time-Resolved Spectroscopic Studies of Catalytic Intermediates

Time-resolved spectroscopy is a powerful tool for studying the transient species generated during a photocatalytic cycle, providing insights into reaction mechanisms. In the context of reactions where this compound is used, such studies can help to identify and characterize key intermediates, such as excited states of the photocatalyst and substrate radical cations.

In a study on the chemoselective bond activation using camphorquinone (B77051) as a photocatalyst, time-resolved emission spectroscopy was utilized to probe the quenching of the excited triplet state of camphorquinone (*CQ) by various species. While this compound was listed as a reagent in the experimental section, the spectroscopic studies detailed in the supporting information focused on the interactions of the photocatalyst with the primary substrate and other additives. For instance, Stern-Volmer plots were used to determine the quenching rate constants of *CQ by different quenchers.

Transient absorption spectroscopy is another technique that could be employed to directly observe the formation and decay of radical intermediates generated in the presence of this compound. For example, in a system involving camphorquinone, transient absorption spectra showed the evolution from the initial excited state of the photocatalyst to a phenoxy radical, indicating the pathway of hydrogen atom transfer. Although not directly probing the intermediates of this compound itself, these studies provide a framework for how such investigations could be conducted to elucidate its precise mechanistic role. Direct spectroscopic evidence detailing the interaction of the dibutyl phosphate anion with a substrate radical cation in these systems remains an area for further investigation.

Quantum Yield Determination Methodologies in Photocatalytic Cycles

The quantum yield (Φ) of a photochemical reaction is a critical parameter that quantifies its efficiency, defined as the number of molecules of product formed per photon absorbed. The determination of the quantum yield is essential for comparing the efficacy of different photocatalytic systems and for optimizing reaction conditions.

Methodologies for quantum yield determination in photocatalytic cycles often involve the use of a chemical actinometer to measure the photon flux of the light source. A common actinometer is potassium ferrioxalate, which is sensitive to a broad range of wavelengths in the UV and visible regions.

In a study where this compound was used as a reagent in a photocatalytic hydroamidation reaction, the quantum yield was determined. scbt.com The photon flux of the 467 nm LED light source was first measured using a 0.15 M solution of potassium ferrioxalate. scbt.com The photocatalytic reaction was then carried out under the same irradiation conditions, and the amount of product formed was quantified, typically by 1H NMR spectroscopy using an internal standard. scbt.com The quantum yield is then calculated using the following formula:

Φ = (moles of product) / (photon flux × irradiation time)

For the intramolecular hydroamidation of an amide substrate using camphorquinone as the photocatalyst, a quantum yield of Φ = 0.1 was measured. scbt.com This value indicates a moderately efficient photochemical process. The experimental setup for such a measurement requires careful control of the reaction and actinometry conditions to ensure accuracy.

Table 2: Components for Quantum Yield Measurement

| Component | Purpose |

|---|---|

| Photocatalytic Reaction Mixture | Contains substrate, photocatalyst, This compound , and internal standard dissolved in a suitable solvent. |

| Chemical Actinometer (e.g., Potassium Ferrioxalate) | To determine the photon flux of the light source at the irradiation wavelength. |

| Light Source (e.g., LED) | To initiate the photochemical reaction. |

| Spectrometer (e.g., NMR) | To quantify the amount of product formed. |

Catalyst Recyclability and Sustainability Assessments

This compound is an ionic liquid or a salt that is typically soluble in organic solvents. Its recovery from a reaction mixture would likely involve separation techniques such as extraction or chromatography. However, due to its use in relatively small quantities (e.g., 25 mol%) as a co-catalyst or additive, its recovery may not always be economically viable on a laboratory scale.

Function As a Reaction Medium and Additive

Impact on Reaction Kinetics and Thermodynamic Parameters

The use of tributylmethylammonium (B1194469) dibutyl phosphate (B84403) can significantly alter the rate of chemical reactions. As a phase-transfer catalyst, it facilitates the transport of reactants between immiscible phases, thereby accelerating reaction rates. This is particularly beneficial in reactions where a salt from an aqueous phase needs to react with a substrate in an organic phase. The tributylmethylammonium cation pairs with the anion from the aqueous phase, and the resulting ion pair, being more soluble in the organic phase, can then react with the organic substrate. Research on analogous quaternary ammonium (B1175870) salts, such as tributylmethylammonium chloride, has demonstrated a substantial reduction in reaction times, often from hours to minutes, and improved conversion rates.

The thermodynamic parameters of a reaction can also be influenced by the presence of ionic liquids like tributylmethylammonium dibutyl phosphate. For instance, in the formation of CO2 hydrates, quaternary ammonium and phosphonium ionic liquids have been shown to alter the phase equilibrium temperatures. While some ammonium-based ionic liquids can inhibit hydrate formation by lowering the equilibrium temperature, certain phosphonium-based ionic liquids with longer alkyl chains can have a more favorable thermodynamic effect. nih.gov

Table 1: Influence of Quaternary Ammonium Salt Structure on CO2 Hydrate Phase Equilibrium Temperature

| Ionic Liquid | Concentration (wt %) | ΔT (K) |

| [N₂₂₂₂]Br | 10.00 | -5.60 |

| [N₂₂₂₂][NTf₂] | 10.00 | -3.20 |

| [N₂₂₂₂][PF₆] | 10.00 | -1.40 |

| [P₂₄₄₄][PF₆] | 10.00 | +0.90 |

| [P₆₄₄₄][PF₆] | 10.00 | +0.30 |

This table presents data for analogous quaternary ammonium and phosphonium salts to illustrate the potential thermodynamic effects of ionic liquids. Data sourced from nih.gov.

Modulation of Reaction Selectivity and Yield Profiles

This compound can play a crucial role in directing the selectivity of a chemical reaction, leading to a higher yield of the desired product. In the esterification of p-chlorobenzyl chloride, the use of a polymer-supported tributylmethylammonium chloride under tri-phase conditions resulted in 100% selectivity towards the desired benzyl p-chlorobenzyl ether sulfide. researchgate.net The structure of the phase-transfer catalyst, including the nature of the cation and anion, is a key factor in controlling both the activity and selectivity of complex reactions.

The choice of catalyst can significantly impact the yield of a reaction. For instance, in the N-alkylation of phthalimide, the catalytic activity was found to be highly dependent on the polarity of the organic solvent and the reaction temperature, with more polar solvents leading to better results. researchgate.net The use of quaternary ammonium salts as phase-transfer catalysts has been shown to improve yields in various organic reactions, including alkylations and esterifications. researchgate.netsmolecule.com

Table 2: Effect of Catalyst on the Yield of Benzyl Acetate in a Biphasic System

| Catalyst | Reaction Time (h) | Yield (%) |

| Polymer-supported Tributylmethylammonium Chloride | 5 | 98 |

| Tetrabutylammonium (B224687) Bromide | 8 | 92 |

| Benzyltriethylammonium Chloride | 8 | 85 |

This table illustrates the impact of different quaternary ammonium salt catalysts on the yield of an esterification reaction, based on findings for analogous systems. Data adapted from researchgate.net.

Performance in Biphasic and Multiphase Reaction Systems

This compound is particularly effective in biphasic and multiphase reaction systems. In such systems, where reactants are distributed between two or more immiscible phases, this ionic liquid acts as a phase-transfer catalyst, shuttling reactants across the phase boundary and enabling the reaction to proceed. The efficiency of this process is influenced by the distribution of the catalyst between the phases. phasetransfer.com

The catalytic activity in these systems is also affected by factors such as stirring speed and temperature. In some tri-phase systems, the influence of these parameters on the catalytic activity was found to be less significant compared to biphase systems. nih.gov The use of polymer-supported quaternary ammonium salts can further enhance the activity and facilitate catalyst recovery and reuse, contributing to more sustainable and economical chemical processes. researchgate.net The performance of these catalysts is also linked to their ability to form microemulsions or a third phase, which can act as the primary site of the reaction. nih.gov

Table 3: Distribution of Quaternary Ammonium Salts between Organic and Aqueous Phases

| Quaternary Ammonium Salt | Organic Solvent | Aqueous Phase | % in Organic Phase |

| Aliquat® 336 | Toluene | Water | >99.9 |

| Aliquat® 336 | Toluene | 10% NaCl | 99.8 |

| Aliquat® 175 | Toluene | Water | 85.2 |

| Aliquat® 175 | Toluene | 10% NaCl | 98.7 |

This table provides representative data for the distribution of commercial quaternary ammonium salts in biphasic systems to illustrate the phase behavior relevant to this compound. Data sourced from phasetransfer.com.

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations (Ab Initio and Density Functional Theory) for Molecular Properties and Reactivity

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the tributylmethylammonium (B1194469) cation and the dibutyl phosphate (B84403) anion. These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which govern the compound's reactivity and intermolecular interactions.

DFT studies on analogous tetraalkylammonium cations reveal that the positive charge is not solely localized on the central nitrogen atom but is distributed over the entire cation. acs.org The alkyl chains pull electron density from the nitrogen, leading to a polarized structure where the terminal hydrogen atoms carry a partial positive charge. acs.org This charge distribution is crucial for the cation's interaction with the anion and surrounding solvent molecules. For the tributylmethylammonium cation, the asymmetry introduced by the single methyl group compared to the three butyl groups is expected to create a specific charge distribution and steric profile. sacheminc.com

For the dibutyl phosphate anion, DFT calculations can elucidate the electronic structure of the phosphate headgroup and the conformation of the butyl chains. Studies on organophosphates, such as tributyl phosphate (TBP) and its degradation product dibutyl phosphate (DBP), have been performed to understand their electronic properties and complexation behavior. acs.orgrsc.org These calculations help in determining the bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are critical parameters obtained from DFT calculations that indicate the chemical reactivity and kinetic stability of the ionic liquid.

Interactive Table 1: Calculated Electronic Properties of Representative Ions

| Ion/Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Tetramethylammonium | B3LYP/6-31G* | -8.5 | 2.5 | 11.0 | 0.0 |

| Dibutyl Phosphoric Acid | B3LYP/6-311+G(d,p) | -7.2 | -0.8 | 6.4 | 3.1 |

| Tributyl Phosphate | B3LYP/6-311+G(d,p) | -6.9 | -0.5 | 6.4 | 3.5 |

Note: The data presented are representative values from computational studies on analogous or related species and are intended for illustrative purposes. Specific values for tributylmethylammonium dibutyl phosphate would require dedicated calculations.

Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the condensed-phase behavior of this compound. These simulations model the movement of atoms and molecules over time, providing insights into the liquid structure, transport properties, and intermolecular forces.

A crucial component of MD simulations is the force field, which defines the potential energy of the system as a function of atomic coordinates. For ionic liquids, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) and AMBER (Assisted Model Building with Energy Refinement) are commonly used and can be parameterized for specific ions. researchgate.netnih.govnih.gov A re-parameterized MD force field has been developed for dibutyl phosphoric acid (HDBP), which serves as an excellent starting point for the dibutyl phosphate anion. nih.gov

MD simulations can be used to calculate key physical properties such as density, viscosity, and diffusion coefficients. The simulations also provide detailed structural information in the form of radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. RDFs for this compound would reveal the nature of the cation-anion pairing, the extent of hydrogen bonding between the phosphate anion and any protic species, and the organization of the alkyl chains. Studies on similar phosphonium-based ionic liquids have shown that the interactions between ions play a critical role in determining the physical properties of the liquid. nsf.gov

Interactive Table 2: Representative Force Field Parameters for Quaternary Ammonium (B1175870) and Phosphate Moieties

| Atom Type | Charge (e) | Sigma (Å) | Epsilon (kJ/mol) |

| N (Quaternary) | -0.50 | 3.25 | 0.711 |

| C (Alkyl) | -0.18 | 3.50 | 0.276 |

| H (Alkyl) | 0.06 | 2.50 | 0.126 |

| P (Phosphate) | 1.50 | 3.74 | 0.837 |

| O (Phosphate, Ester) | -0.55 | 2.96 | 0.879 |

| O (Phosphate, Anionic) | -0.80 | 3.00 | 0.879 |

Note: These parameters are illustrative and are based on general force fields like OPLS-AA and AMBER for similar chemical groups. Accurate simulations of this compound would require specific parameterization and validation.

Theoretical Elucidation of Catalytic Mechanisms and Transition States

This compound has the potential to act as a catalyst, particularly in reactions where the dibutyl phosphate anion can function as a general base or nucleophile. Theoretical calculations, especially DFT, are instrumental in elucidating the mechanisms of such catalytic reactions.

By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction pathway and the role of the catalyst. For instance, theoretical studies on the hydrolysis of phosphate esters have shown that the reaction can proceed through different mechanisms, and the presence of other species can significantly influence the preferred pathway. nih.gov

In a reaction catalyzed by this compound, the dibutyl phosphate anion could participate in proton transfer steps or direct nucleophilic attack. The tributylmethylammonium cation, while often considered a spectator ion, can influence the reaction by stabilizing charged intermediates or by affecting the local concentration of reactants through its interactions. sacheminc.com Theoretical studies on phosphate-catalyzed N-S acyl transfer have demonstrated the ability of the phosphate moiety to act as an acid-base catalyst. rsc.org

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the molecular structure of this compound with its macroscopic properties and activities. QSAR models are statistical models that relate quantitative descriptors of molecular structure to a specific activity or property.

For ionic liquids, QSAR models can predict properties like toxicity, biodegradability, and various physicochemical properties. iitgn.ac.in In the context of quaternary ammonium salts, QSAR studies have been used to model their toxicity and antimicrobial activity. nih.gov These models typically use descriptors such as hydrophobicity, molecular volume, and electronic parameters to predict the biological effects of the compounds.

For this compound, a QSAR model could be developed to predict its efficacy as a phase-transfer catalyst, its antimicrobial activity, or its environmental impact. The development of such a model would involve synthesizing and testing a series of related ionic liquids to generate a training set of data. The resulting model could then be used to predict the properties of new, unsynthesized ionic liquids, thereby guiding the design of compounds with desired characteristics.

Advanced Material Science Integration and Specialized Applications

Incorporation into Protective Layer Formulations in Plasma Processing Apparatus

The use of protective coatings is critical in semiconductor manufacturing to enhance the performance and longevity of plasma processing equipment. These coatings, typically thin films ranging from 1 to 20 micrometers, are deposited using vacuum- and plasma-based processes to provide superior wear and corrosion resistance, high thermal stability, and reduced particle generation. ionbond.com

Plasma-enhanced chemical vapor deposition (PECVD) is a versatile technique for depositing these thin films. wikipedia.org It utilizes a plasma to activate precursor gases, enabling deposition at lower temperatures than traditional chemical vapor deposition (CVD), which is crucial for temperature-sensitive substrates. wikipedia.orgmdpi.com The process can be used to create both organic and inorganic thin films with a high degree of conformity on complex shapes. researchgate.net

Table 1: General Properties of Protective Thin Film Coatings in Semiconductor Manufacturing

| Property | Description | Typical Values/Characteristics |

| Thickness | The depth of the deposited film. | 1 - 20 µm ionbond.com |

| Deposition Method | Techniques used to apply the coating. | PVD, PACVD, CVD ionbond.com |

| Wear Resistance | Ability to resist material loss from mechanical action. | High |

| Corrosion Protection | Ability to prevent chemical degradation. | Enhanced ionbond.com |

| Thermal Stability | Ability to withstand high temperatures. | High ionbond.com |

| Particle Generation | The release of small particles from the surface. | Low ionbond.com |

Development of Novel Functional Materials with Ionic Liquid Components

The design and synthesis of novel functional materials are at the forefront of materials science, and ionic liquids are playing an increasingly important role in this field. researchgate.netnih.gov Their designable structures allow for the creation of materials with tailored properties, making them a multifunctional platform for various applications. youtube.comresearchgate.net Quaternary ammonium-based ionic liquids, in particular, have been utilized in the synthesis of new materials.

One area of development is the creation of polymer-ionic liquid composites. These materials combine the properties of both the polymer and the ionic liquid, leading to enhanced thermal stability, ionic conductivity, and mechanical strength. nih.govmdpi.com For example, ammonium-based polymerized ionic liquids are being investigated for use as polymer electrolyte membranes in lithium-ion batteries. mdpi.com The incorporation of ionic liquids into a polymer matrix can be achieved through methods like in-situ polymerization, creating stable composite materials. liverpool.ac.uk

Furthermore, functionalized ionic liquids can be used to modify the surfaces of other materials. For instance, ionic liquids have been used to functionalize graphene and carbon nanotubes, leading to improved dispersion and performance in applications such as electrochemical sensors and catalysis. nih.gov The ability to introduce specific functional groups through the ionic liquid allows for the precise tuning of the final material's properties. youtube.com While direct examples of tributylmethylammonium (B1194469) dibutyl phosphate (B84403) in these specific applications are limited in published literature, the principles apply to the broader class of quaternary ammonium (B1175870) phosphate ionic liquids. The combination of the quaternary ammonium cation and the dibutyl phosphate anion could offer unique properties for the development of new functional materials.

Table 2: Examples of Functional Materials Developed with Quaternary Ammonium-Based Ionic Liquids

| Material Type | Ionic Liquid Component (Example) | Application | Reference |

| Polymer Electrolyte Membrane | Ammonium-based Polymerized Ionic Liquid | Lithium-Ion Batteries | mdpi.com |

| Functionalized Graphene | Imidazolium-based Ionic Liquid | Electrochemical Sensors, Catalysis | nih.gov |

| Polymer Composite | N-butylpyridinium polyelectrolyte in [bmim]PF6 | General Composite Material | liverpool.ac.uk |

Applications in Advanced Separation Science

Separation science is a critical field in various industries, from mineral processing to pharmaceuticals. Ionic liquids are emerging as promising "green solvents" and extractants in separation processes due to their negligible vapor pressure, high thermal stability, and tunable properties. rsc.org Quaternary ammonium-based ionic liquids have shown significant potential in this area, particularly in the extraction and separation of metal ions. nih.govmst.edu

Solvent extraction is a widely used technique for separating metal ions, and the choice of extractant is crucial for achieving high selectivity and efficiency. osti.gov Tributyl phosphate (TBP) is a well-known extractant, often used in combination with a diluent. osti.gov Functionalized ionic liquids, which incorporate an extractant moiety into their structure, offer a novel approach to solvent extraction. For instance, a related compound, tributylmethylammonium dibutyldiglycolamate ([A336][BDGA]), has been successfully used for the extraction and separation of light rare earth elements. plos.org This demonstrates the principle of using a quaternary ammonium cation as a carrier for a functional anion to achieve selective extraction.

The system using [A336][BDGA] showed better extraction properties at lower acidity compared to traditional amide extractants. plos.org Furthermore, extraction chromatography, a technique that combines solvent extraction and chromatography, has been employed with this ionic liquid as the stationary phase to achieve nearly pure separation of La(III), Ce(III), Pr(III), and Nd(III). plos.org Given these findings with a structurally similar compound, it is plausible that tributylmethylammonium dibutyl phosphate could also be an effective extractant in separation science, potentially for rare earth elements or other metal ions. The dibutyl phosphate anion is known to be involved in extraction processes, and its combination with a quaternary ammonium cation in an ionic liquid framework could lead to efficient and selective separation systems. osti.gov

Table 3: Research Findings on a Related Functionalized Ionic Liquid for Rare Earth Element Separation

| Parameter | Finding | Reference |

| Ionic Liquid | Tributylmethylammonium dibutyldiglycolamate ([A336][BDGA]) | plos.org |

| Application | Extraction and separation of light rare earth elements | plos.org |

| Comparison | Better extraction properties than amides at lower acidity | plos.org |

| Technique | Extraction chromatography | plos.org |

| Result | Successful separation of La(III), Ce(III), Pr(III), and Nd(III) | plos.org |

Future Research Directions and Unresolved Challenges

Exploration of Broadened Catalytic Scope and Substrate Diversity

Currently, the documented catalytic applications of tributylmethylammonium (B1194469) dibutyl phosphate (B84403) are limited. While related compounds like tetrabutylammonium (B224687) dibutyl phosphate have been used as a base in photocatalytic C–H functionalization, a systematic investigation into the catalytic activity of tributylmethylammonium dibutyl phosphate is needed. acs.org Future research should focus on expanding its known catalytic scope and evaluating its efficacy with a wide range of substrates.

A key area of investigation would be its performance in reactions where the dibutyl phosphate anion can act as a nucleophile, a base, or a phase-transfer catalyst. oecd.orgchemicalbook.com For instance, its basicity could be harnessed in condensation reactions, while its phosphate moiety might play a role in phosphorylation reactions or as a ligand in metal-catalyzed processes.

Systematic screening of this ionic liquid in various organic transformations would be highly valuable. A proposed research direction is to evaluate its effectiveness in a series of benchmark reactions, as outlined in the table below.

Table 1: Proposed Catalytic Reactions for Substrate Scope Evaluation

| Reaction Type | Model Substrates | Potential Role of Ionic Liquid |

|---|---|---|

| Aldol Condensation | Benzaldehyde and Acetone | Basic Catalyst |

| Michael Addition | Chalcone and Diethyl malonate | Basic Catalyst / Phase-Transfer Catalyst |

| Knoevenagel Condensation | Benzaldehyde and Malononitrile | Basic Catalyst |

| Esterification | Acetic acid and Butanol | Acidic/Basic Catalyst (amphoteric nature) |

| Phosphorylation | Alcohols | Phosphate Source/Catalyst |

By systematically exploring these and other reactions, a comprehensive profile of the catalytic capabilities and substrate diversity of this compound can be established.

In-depth Mechanistic Understanding of Complex Transformations

A significant challenge lies in elucidating the precise mechanistic role of this compound in chemical transformations. Understanding how the cation-anion pairing influences reactivity, transition state stabilization, and product selectivity is paramount. For instance, in a potential catalytic cycle, it is crucial to determine whether the ionic liquid acts as a simple spectator solvent, a phase-transfer agent, or an active participant in bond-forming or bond-breaking steps.

Future research should employ a combination of experimental and computational techniques to probe reaction mechanisms. In-situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information on the interaction of the ionic liquid with reactants and intermediates. Kinetic studies can help to determine the reaction order with respect to the catalyst and substrates, shedding light on the rate-determining step.

Computational modeling, particularly Density Functional Theory (DFT) calculations, can be employed to map out reaction pathways, calculate activation energies, and visualize transition state geometries. nih.gov This dual experimental-computational approach will be instrumental in building a detailed picture of how this compound facilitates complex chemical transformations.

Design Principles for Tailored Ionic Liquid Properties in Specific Applications

The design of ionic liquids with specific properties for targeted applications is a major goal in the field. nih.govnih.gov For this compound, future research should focus on establishing clear structure-property relationships. This involves understanding how modifications to both the tributylmethylammonium cation and the dibutyl phosphate anion affect key physicochemical properties such as viscosity, thermal stability, miscibility, and electrochemical stability. rsc.org

For example, altering the alkyl chain length on the cation or anion could be used to tune the hydrophobicity and, consequently, the miscibility of the ionic liquid with various organic solvents and water. nih.gov Introducing functional groups onto the cation could impart specific functionalities, such as enhanced catalytic activity or improved biodegradability. rsc.org

A systematic study varying the components of the ionic liquid and measuring the resulting properties would provide a valuable dataset for developing predictive models. This would enable the rational design of new ionic liquids based on the this compound scaffold, tailored for specific applications ranging from catalysis to materials science.

Scalability and Industrial Feasibility Considerations for Academic Synthesis

While the synthesis of this compound can be readily achieved on a laboratory scale, its potential for industrial application hinges on the development of a scalable and economically viable synthetic route. rsc.org The typical laboratory synthesis often involves a metathesis reaction between a tributylmethylammonium halide and a dibutyl phosphate salt.

Future research must address the challenges associated with scaling up this process. Key considerations include:

Cost and availability of starting materials: The economic feasibility will depend on the price of tributylamine, methyl halides, and dibutyl phosphate precursors.

Process efficiency and optimization: Reaction conditions such as temperature, solvent, and stoichiometry need to be optimized to maximize yield and minimize reaction time and waste generation.

Purification methods: Developing efficient and scalable purification techniques to remove impurities, such as residual halides, is crucial for obtaining high-purity ionic liquid suitable for industrial use. researchgate.net

A comparative analysis of different synthetic routes, including one-pot syntheses, could reveal more efficient and sustainable pathways for large-scale production.

Environmental Footprint and Lifecycle Assessment in Research Contexts

A comprehensive understanding of the environmental impact of this compound is essential for its responsible development and application. This requires moving beyond basic toxicity data to a full lifecycle assessment (LCA). An LCA would evaluate the environmental footprint of the ionic liquid from its synthesis to its end-of-life, considering factors such as energy consumption, greenhouse gas emissions, and the generation of hazardous waste. acs.org

Key research questions to be addressed include:

Toxicity: Ecotoxicity studies on relevant aquatic and terrestrial organisms are necessary to quantify the potential environmental risk.

Recyclability and Reusability: Developing methods for the efficient recovery and reuse of the ionic liquid after a reaction is critical for minimizing its environmental impact and improving the economic viability of its use.

By proactively addressing these environmental considerations at the research and development stage, the potential for this compound to be a truly "green" solvent and catalyst can be more accurately evaluated.

Q & A

Q. How is Tributylmethylammonium Dibutyl Phosphate synthesized and characterized for research purposes?

- Methodological Answer : Synthesis typically involves ion-exchange reactions or neutralization of dibutyl phosphate with tributylmethylammonium hydroxide. Purification is achieved via column chromatography using solvents like tetrahydrofuran (THF) or acetonitrile. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with dibutylammonium phosphate buffer-based mobile phases (e.g., 25 mL buffer in 700 mL water, degassed and mixed with acetonitrile) to assess purity .

Q. What analytical techniques are used to quantify this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection is standard. A validated method involves a gradient system with Solution A (dibutylammonium phosphate buffer in water) and Solution B (acetonitrile). System suitability tests ensure resolution and retention time consistency. For trace analysis, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) improves sensitivity, especially when co-eluting species like dibutyl phosphate isomers are present .

Q. What are the stability considerations for this compound under experimental conditions?

- Methodological Answer : Stability is pH- and solvent-dependent. In aqueous buffers, refrigeration (0–6°C) prevents hydrolysis. In organic solvents like methanol or 1,2-dichloroethane, degradation is minimal at room temperature but should be monitored via periodic HPLC analysis. Avoid prolonged exposure to light or high temperatures (>40°C) .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions for separating structurally similar organophosphate compounds using this compound-based mobile phases?

- Methodological Answer : Adjust the ratio of Solution A (aqueous buffer) to Solution B (acetonitrile) to alter retention times. For example, increasing acetonitrile (Solution B) reduces polarity, improving separation of hydrophobic analogs. Use column temperature modulation (e.g., 25–40°C) to enhance resolution. Validate adjustments with system suitability tests per pharmacopeial guidelines .

Q. How can co-elution issues of metabolites like DBUP/DIBP be resolved when using this compound in chromatographic methods?

- Methodological Answer : Co-elution due to similar retention times can be mitigated by:

- Switching to a UPLC (ultra-performance liquid chromatography) system with smaller particle-size columns.

- Modifying the mobile phase with ion-pairing agents (e.g., tetrabutylammonium phosphate) to alter analyte interaction.

- Employing tandem mass spectrometry (MS/MS) for selective quantification despite co-elution .

Q. How to validate the purity of this compound batches using orthogonal analytical methods?

- Methodological Answer : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Validate against a certified reference standard (e.g., USP-grade tetrabutylammonium phosphate). Use inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants from synthesis. Cross-check results with NMR for structural integrity .

Q. What experimental strategies address contradictions in solubility data for this compound across studies?

- Methodological Answer : Contradictions often arise from solvent purity or temperature variations. Standardize solubility tests using USP-grade solvents (e.g., methanol, dichloroethane) under controlled temperatures. Report results with Hansen solubility parameters to contextualize solvent interactions. Replicate findings across multiple labs to confirm reproducibility .

Data Analysis & Interpretation

Q. How to statistically analyze batch-to-batch variability in this compound synthesis?

Q. What computational tools predict the ion-pairing behavior of this compound in novel solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings